Cas no 33543-78-1 (2-Carboethoxyimidazole)

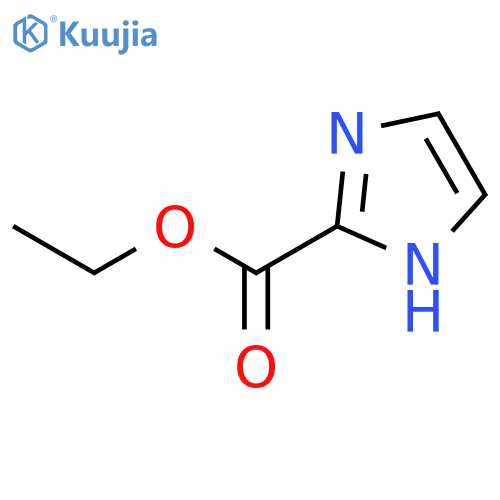

2-Carboethoxyimidazole structure

商品名:2-Carboethoxyimidazole

2-Carboethoxyimidazole 化学的及び物理的性質

名前と識別子

-

- Ethyl 1H-imidazole-2-carboxylate

- Imidazole-2-carboxylic acid ethyl ester

- Ethyl imidazole-2-carboxylate

- Ethyl 2-Imidazolecarboxylate

- Methyl 1H-imidazole-2-carboxylate

- 1H-Imidazol-2-carbonsaeure-aethylester

- 1H-Imidazole-2-carboxylic acid,ethyl ester

- 2-Imidazolecarboxylic Acid Ethyl Ester

- ethyl imidazol-2-carboxylate

- 2-Carboethoxyimidazole

- CHEMBL4554157

- SCHEMBL152733

- Ethyl1H-imidazole-2-carboxylate

- E0952

- AM20080883

- 2-(Ethoxycarbonyl)-1H-imidazol

- MFCD03426031

- CS-D1176

- ethylimidazole-2-carboxylate

- J-520536

- 2-ethoxycarbonylimidazole

- AKOS005254506

- ethoxyformyl imidazole

- BCP18434

- DTXSID20338498

- 33543-78-1

- Imidazole, 2-ethoxycarbonyl-

- HY-20460

- 1H-imidazole-2-carboxylic acid ethyl ester

- J-019248

- AC-23221

- FT-0626194

- Ethyl 1H-imidazole-2-carboxylate #

- PS-4684

- SY008432

- EN300-98266

- CL2212

- 1H-Imidazole-2-carboxylic acid, ethyl ester

- AB14751

- A5973

- BBL103299

- Imidazole-2-carboxylic Acid Ethyl Ester; 2-Carboethoxyimidazole; Ethyl 1H-imidazole-2-carboxylate

- STL557109

-

- MDL: MFCD03426031

- インチ: InChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8)

- InChIKey: UHYNYIGCGVDBTC-UHFFFAOYSA-N

- ほほえんだ: C1=C[NH]C(=N1)C(OCC)=O

- BRN: 115685

計算された属性

- せいみつぶんしりょう: 140.05900

- どういたいしつりょう: 140.059

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- ひょうめんでんか: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 55A^2

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.214

- ゆうかいてん: 179.0 to 183.0 deg-C

- ふってん: 51°C/0.3mmHg(lit.)

- フラッシュポイント: 48-51℃/0.3mm

- PSA: 54.98000

- LogP: 0.58640

- ようかいせい: 未確定

2-Carboethoxyimidazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

2-Carboethoxyimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM187158-100g |

Ethyl imidazole-2-carboxylate |

33543-78-1 | 95%+ | 100g |

$433 | 2022-06-11 | |

| Chemenu | CM187158-1000g |

Ethyl imidazole-2-carboxylate |

33543-78-1 | 95%+ | 1000g |

$*** | 2023-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0952-1g |

2-Carboethoxyimidazole |

33543-78-1 | 98.0%(GC&T) | 1g |

¥280.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EP136-5g |

2-Carboethoxyimidazole |

33543-78-1 | 98% | 5g |

¥191.0 | 2022-05-30 | |

| abcr | AB180698-5 g |

Ethyl imidazole-2-carboxylate, 97%; . |

33543-78-1 | 97% | 5g |

€85.20 | 2023-05-07 | |

| eNovation Chemicals LLC | D387831-1g |

Ethyl imidazole-2-carboxylate |

33543-78-1 | 97% | 1g |

$110 | 2024-05-24 | |

| TRC | E919195-10g |

Ethyl Imidazole-2-carboxylate |

33543-78-1 | 10g |

$265.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D404079-500g |

1H-Imidazole-2-carboxylic acid ethyl ester |

33543-78-1 | 97% | 500g |

$3200 | 2024-06-05 | |

| Enamine | EN300-98266-5.0g |

ethyl 1H-imidazole-2-carboxylate |

33543-78-1 | 95% | 5.0g |

$58.0 | 2024-05-21 | |

| Enamine | EN300-98266-10g |

ethyl 1H-imidazole-2-carboxylate |

33543-78-1 | 95% | 10g |

$101.0 | 2023-09-01 |

2-Carboethoxyimidazole サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:33543-78-1)2-Carboethoxyimidazole

注文番号:A5973

在庫ステータス:in Stock/in Stock

はかる:100g/500g

清らかである:99%/99%

最終更新された価格情報:Monday, 2 September 2024 16:04

価格 ($):215.0/1075.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:33543-78-1)咪唑-2-甲酸乙酯

注文番号:LE26660265

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:57

価格 ($):discuss personally

2-Carboethoxyimidazole 関連文献

-

Andreas Schmidt,Ariane Beutler,Marcel Albrecht,Bohdan Snovydovych,Francisco Javier Ramírez Org. Biomol. Chem. 2008 6 287

33543-78-1 (2-Carboethoxyimidazole) 関連製品

- 17334-09-7(Methyl 1H-imidazole-2-carboxylate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:33543-78-1)ETHYL IMIDAZOLE-2-CARBOXYLATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

atkchemica

(CAS:33543-78-1)2-Carboethoxyimidazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ